2-(Thiophen-2-yl)oxan-4-amine hydrochloride

Description

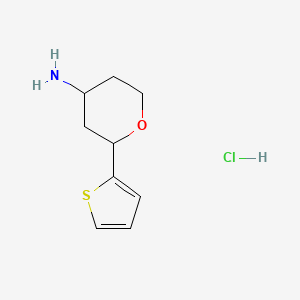

2-(Thiophen-2-yl)oxan-4-amine hydrochloride (CAS: 1909309-67-6) is a heterocyclic amine hydrochloride salt featuring an oxane (tetrahydropyran) ring substituted at the 4-position with an amine group and at the 2-position with a thiophene moiety. This compound is primarily utilized as a synthetic intermediate in the preparation of opioid analogs, such as thiofentanyl derivatives . Its synthesis involves alkylation of 4-piperidone monohydrate hydrochloride with 2-(thiophen-2-yl)ethyl methanesulfonate, followed by reductive amination and acylation steps, achieving high yields (87–97%) .

Properties

IUPAC Name |

2-thiophen-2-yloxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS.ClH/c10-7-3-4-11-8(6-7)9-2-1-5-12-9;/h1-2,5,7-8H,3-4,6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYOGIEWQYLQFTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CC1N)C2=CC=CS2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)oxan-4-amine hydrochloride typically involves the reaction of thiophene derivatives with oxan-4-amine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)oxan-4-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .

Scientific Research Applications

2-(Thiophen-2-yl)oxan-4-amine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)oxan-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 2-(thiophen-2-yl)oxan-4-amine hydrochloride can be compared to related compounds based on substituent variations, heterocyclic core modifications, and pharmacological relevance. Below is a detailed analysis:

Substituent Variations on the Oxane Ring

4-(3-Chlorophenyl)oxan-4-amine Hydrochloride (CAS: MFCD26096836):

This analog replaces the thiophene group with a 3-chlorophenyl substituent. The chlorine atom introduces electron-withdrawing effects, which may reduce basicity compared to the electron-rich thiophene in the parent compound. Such substitutions are often employed to modulate lipophilicity and metabolic stability in drug candidates .- This modification could improve solubility in polar solvents compared to the thiophene-containing analog .

Heterocyclic Core Modifications

2-(Thiophen-2-yl)piperidin-4-amine (CAS: 1543435-90-0):

Replacing the oxygen atom in the oxane ring with a nitrogen atom (piperidine) increases basicity due to the amine’s lone pair. This structural change may enhance receptor-binding interactions in neurological targets, as seen in rotigotine derivatives .- The methyl group on the thiophene ring could sterically hinder reactions at the amine, contrasting with the unsubstituted thiophene in the parent compound .

Pharmacologically Relevant Analogs

- Thiophene Fentanyl Hydrochloride (CAS: 2306823-39-0): A derivative of 2-(thiophen-2-yl)oxan-4-amine, this opioid analog substitutes the oxane ring with a piperidine core and adds a propionyl group.

Benzothiophene Acrylonitrile Derivatives (e.g., Compounds 31–33):

These anticancer agents share structural similarities with the parent compound, utilizing sulfur-containing heterocycles for enhanced bioactivity. The thiophene’s electronegativity and aromaticity are critical for overcoming drug resistance mechanisms .

Comparative Data Table

Key Findings and Implications

- Synthetic Utility : The high yields in the synthesis of this compound underscore its reliability as an intermediate for complex opioids .

- Substituent Effects : Electron-donating groups (e.g., methoxy) improve solubility, while electron-withdrawing groups (e.g., chloro) enhance stability .

- Pharmacological Potential: Thiophene-containing analogs demonstrate versatility in targeting receptors (e.g., opioids, anticancer agents), though detailed mechanistic studies are needed .

Notes

- Limited toxicity data exist for thiophene-based derivatives, necessitating caution in therapeutic applications .

- Comparative pharmacological studies are sparse; structural inferences are drawn from synthetic and electronic properties.

- Suppliers for this compound are globally diversified, with major producers in China and Europe .

Biological Activity

2-(Thiophen-2-yl)oxan-4-amine hydrochloride is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₉H₉ClN₂OS

- Molecular Weight : 216.7 g/mol

- CAS Number : 1909309-67-6

This compound belongs to a class of heterocyclic compounds known for their diverse biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest its potential as an antimicrobial agent, particularly in treating infections caused by resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines, such as:

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

Enzyme Inhibition

- Myeloperoxidase Inhibition : The compound has shown potential in inhibiting myeloperoxidase, an enzyme linked to inflammatory processes. This inhibition may reduce oxidative stress at sites of inflammation, providing therapeutic benefits in inflammatory diseases.

- Kinase Modulation : Preliminary studies suggest that it may modulate kinase activity, affecting pathways related to cell cycle regulation and apoptosis.

Case Studies

Several case studies have investigated the efficacy and safety of this compound:

- In Vivo Efficacy Against Infections : A study conducted on mice infected with Staphylococcus aureus demonstrated that treatment with the compound significantly reduced bacterial load compared to controls, indicating its potential for systemic infections.

- Cancer Treatment Trials : Clinical trials involving patients with advanced solid tumors have reported promising results, with some patients experiencing tumor shrinkage after treatment with this compound in combination with standard chemotherapy.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-(Thiophen-2-yl)oxan-4-amine hydrochloride?

- Methodology : A common approach involves coupling a thiophene derivative (e.g., thiophen-2-ylmethyl halide) with an oxan-4-amine precursor under basic conditions (e.g., NaOH) in solvents like dichloromethane or toluene. The reaction typically proceeds via nucleophilic substitution, followed by purification via recrystallization or column chromatography . Key parameters include pH control, temperature (reflux conditions), and inert atmosphere to prevent oxidation of the thiophene ring.

Q. How can the purity and structural integrity of this compound be validated experimentally?

- Analytical Workflow :

Thin-Layer Chromatography (TLC) : Monitor reaction progress and intermediate purity.

Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., NMR for thiophene protons at δ 6.8–7.5 ppm and oxane ring protons at δ 3.5–4.2 ppm).

Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] for CHClNOS expected at m/z 235.05).

Q. What are the solubility properties of this compound, and how can they be optimized for biological assays?

- Experimental Determination : Solubility can be tested in DMSO (common stock solvent) followed by dilution in aqueous buffers (e.g., PBS). If low solubility is observed, co-solvents like ethanol or cyclodextrin-based formulations may improve bioavailability. Note: Solubility data for analogs (e.g., trifluoromethyl derivatives) suggest moderate lipophilicity, which may require tailored formulations .

Q. How should this compound be stored to ensure long-term stability?

- Storage Protocol : Store at –20°C in airtight, light-resistant containers under inert gas (N or Ar). Stability studies for similar oxan-4-amine hydrochlorides indicate degradation <5% over 12 months under these conditions .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

- DFT Workflow :

Optimize geometry using B3LYP/6-31G(d) basis sets to calculate frontier molecular orbitals (HOMO-LUMO gaps).

Analyze electrostatic potential maps to identify nucleophilic/electrophilic sites for reactivity prediction.

- Studies on similar compounds show that inclusion of exact exchange terms (e.g., hybrid functionals) improves accuracy in thermochemical properties, with deviations <3 kcal/mol .

Q. What structural analogs of this compound exhibit enhanced pharmacological activity, and how can SAR be systematically explored?

- SAR Strategies :

- Substitution Patterns : Replace the thiophene ring with other heterocycles (e.g., furan, pyrrole) or modify the oxane ring (e.g., 4-position halogenation). For example, trifluoromethyl-substituted analogs show improved metabolic stability .

- Biological Testing : Screen analogs against target enzymes (e.g., kinases) using fluorescence polarization assays or SPR-based binding studies.

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

- Crystallography Protocol :

Grow single crystals via vapor diffusion (e.g., acetonitrile/water).

Collect diffraction data using synchrotron radiation (λ = 0.7–1.0 Å) and refine structures via SHELXL.

- Comparative analysis of torsion angles (e.g., thiophene-oxane dihedral angles) can clarify conformational flexibility .

Q. What in vitro assays are suitable for evaluating the compound’s mechanism of action in neurological targets?

- Pharmacological Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.